1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea
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Overview
Description
1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea typically involves multiple steps, including the formation of the oxane ring, the sulfonylation of pyridine, and the coupling of these intermediates with piperidine and urea derivatives. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}amine
- 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}carbamate
- 1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiourea
Uniqueness
1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c22-17(20-15-5-10-25-11-6-15)19-12-14-3-8-21(9-4-14)26(23,24)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGDEGKGRCNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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